molecular formula C30H24N2O7 B416347 Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate CAS No. 331972-99-7

Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate

Cat. No.: B416347
CAS No.: 331972-99-7
M. Wt: 524.5g/mol
InChI Key: XUSLGKQTZPSHQS-UHFFFAOYSA-N
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Description

Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate is a complex organic compound with the molecular formula C_17H_16N_2O_5. It is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 4-methoxycarbonylphenyl isocyanate to form an intermediate, which is then reacted with 4-hydroxybenzoyl chloride. The final step involves esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-methoxycarbonylphenyl)carbamoylamino]benzoate
  • 4,4’-ureylene-di-benzoic acid dimethyl ester
  • N,N’-Carbonyl-bis-(4-amino-benzoesaeure-methylester)

Uniqueness

Methyl 4-{[4-(4-{[4-(methoxycarbonyl)anilino]carbonyl}phenoxy)benzoyl]amino}benzoate stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties.

Properties

CAS No.

331972-99-7

Molecular Formula

C30H24N2O7

Molecular Weight

524.5g/mol

IUPAC Name

methyl 4-[[4-[4-[(4-methoxycarbonylphenyl)carbamoyl]phenoxy]benzoyl]amino]benzoate

InChI

InChI=1S/C30H24N2O7/c1-37-29(35)21-3-11-23(12-4-21)31-27(33)19-7-15-25(16-8-19)39-26-17-9-20(10-18-26)28(34)32-24-13-5-22(6-14-24)30(36)38-2/h3-18H,1-2H3,(H,31,33)(H,32,34)

InChI Key

XUSLGKQTZPSHQS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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